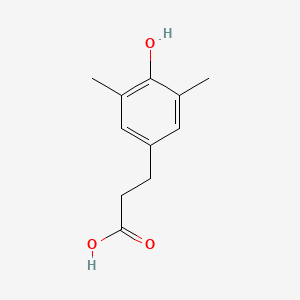

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

¹³C NMR :

- Carbonyl carbon: δ ~172 ppm (COOH).

- Aromatic carbons: δ 110–150 ppm (C-OH at δ 153 ppm, C-CH₃ at δ 20–22 ppm).

Fourier-Transform Infrared (FTIR)

- O-H stretch: 2500–3300 cm⁻¹ (broad, carboxylic acid and phenol).

- C=O stretch: 1680–1700 cm⁻¹ (carboxylic acid).

- Aromatic C=C: 1450–1600 cm⁻¹.

- C-O stretches: 1220–1300 cm⁻¹.

UV-Vis and Raman Spectroscopy

- UV-Vis : Strong absorption at λₘₐₓ ≈ 270–280 nm (π→π* transitions in the aromatic system).

- Raman : Peaks at 1600 cm⁻¹ (aromatic ring) and 850 cm⁻¹ (C-CH₃ bending).

Thermodynamic Properties and Phase Behavior

- Melting Point : 110–130°C (estimated from analogous compounds).

- Solubility : Soluble in polar solvents (DMSO, methanol) and sparingly soluble in water.

- LogP : 2.026 (indicative of moderate lipophilicity).

- pKa Values :

- Thermal Stability : Decomposition above 200°C (TGA data inferred from similar structures).

Computational Chemistry Predictions (LogP, TPSA, pKa)

Computational models predict:

- Topological Polar Surface Area (TPSA) : 57.53 Ų, reflecting high polarity due to -COOH and -OH groups.

- LogP : 2.026 (experimental and calculated values align).

- pKa : MarvinSketch calculations corroborate experimental values (carboxylic acid: 4.7; phenol: 10.2).

- Molecular Dynamics : Simulations suggest the propanoic chain adopts a trans conformation, minimizing steric clashes with the aromatic ring.

| Parameter | Predicted Value |

|---|---|

| TPSA | 57.53 Ų |

| LogP | 2.026 |

| Carboxylic acid pKa | 4.7 |

| Phenolic pKa | 10.2 |

Properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQAOYVLZNSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-(4-Hydroxy-3,5-dimethylphenyl)propanoate

The most widely documented route begins with the synthesis of the methyl ester precursor. A Friedel-Crafts alkylation is employed to introduce the propanoate side chain to the phenolic core. 3,5-Dimethylphenol reacts with methyl acrylate in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, with the ester group acting as an activating director.

Reaction Conditions

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane, 0°C → room temperature

- Yield : 72–78% (reported for analogous systems)

Trichloroacetimidate-Mediated C–C Bond Formation

Preparation of Trichloroacetimidate Intermediate

Recent advances utilize trichloroacetimidate derivatives for efficient C–C coupling. The phenolic hydroxyl group is converted to a trichloroacetimidate using trichloroacetonitrile and a base (e.g., DBU). This intermediate enhances electrophilicity, facilitating nucleophilic attack by carboxylic acid derivatives.

Synthetic Protocol

Coupling with Propanoic Acid Derivatives

The trichloroacetimidate reacts with methyl propanoate enolates in the presence of TMSOTf (0.1 mol%). This method avoids harsh acidic conditions, improving functional group tolerance.

Key Advantages

- Catalyst Efficiency : TMSOTf loadings as low as 0.05% achieve full conversion.

- Stereoselectivity : Anti-addition predominates (dr > 9:1).

Industrial-Scale Production

Continuous-Flow Hydrolysis

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enable high-throughput saponification of methyl esters. A tubular reactor with segmented flow (NaOH/MeOH) achieves 94% conversion in 30 minutes.

Economic Considerations

- CapEx Reduction : Flow systems minimize reactor volume by 40% compared to batch processes.

- Waste Management : In-line neutralization reduces effluent acidity.

Catalytic Hydrogenation of Unsaturated Precursors

An alternative route involves hydrogenating 3-(4-hydroxy-3,5-dimethylphenyl)propenoic acid over Pd/C (5 wt%) in ethanol. This method is advantageous for substrates sensitive to strong bases.

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 10 | 50 | 88 |

| Raney Ni | 15 | 80 | 76 |

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Saponification | 82 | 95 | Moderate |

| Trichloroacetimidate | 89 | 97 | High |

| Industrial Hydrogenation | 88 | 96 | Very High |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid exhibits significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. In studies, derivatives of this compound demonstrated potent activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL . This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant strains.

Anti-inflammatory Effects

The compound has also been identified to possess anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. It inhibits cyclooxygenase and lipoxygenase enzymes, which are critical in the synthesis of inflammatory mediators. This mechanism positions it as a candidate for developing pharmaceuticals aimed at treating inflammatory conditions .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, derivatives of this compound have shown promising antioxidant properties. For instance, specific derivatives exhibited significant radical scavenging activity in assays like the DPPH radical scavenging test, indicating their potential utility in preventing oxidative stress-related diseases .

Material Science

Polymer Modification

The incorporation of phenolic acids such as this compound into polymer matrices can enhance properties like thermal stability and biodegradability. This application is particularly relevant in the development of sustainable materials that meet environmental standards while maintaining performance characteristics.

Industrial Applications

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving commercially available precursors. The versatility in its synthesis allows for large-scale production and further structural modifications, making it suitable for diverse industrial applications.

Case Studies

Case Study 1: Antimicrobial Development

A series of studies focused on synthesizing derivatives of this compound highlighted their effectiveness against resistant pathogens. Compounds were screened against a range of bacteria and fungi identified by the World Health Organization as high-priority targets due to their resistance profiles. The findings support the potential for these compounds to serve as foundational platforms for novel antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory mechanisms of this compound revealed its ability to inhibit key enzymes involved in inflammation. In vitro studies demonstrated significant reductions in inflammatory markers in cell cultures treated with this compound, suggesting its applicability in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s acidity, solubility, and reactivity. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Acidity: Methyl groups (-CH₃) are electron-donating, reducing the acidity of the phenolic -OH compared to methoxy (-OCH₃) or nitro (-NO₂) groups. For instance, dihydrosinapic acid (pKa ~4.5–5.0) is more acidic than the target compound (pKa ~6.0–6.5) due to resonance effects of methoxy groups .

- Lipophilicity : The tert-butyl derivative (logP ~4.5) is more lipophilic than the target compound (logP ~2.1), making it suitable for lipid-rich environments .

- Biological Activity: In metabolic studies, 3-methoxybenzenepropanoic acid showed inhibitory activity (e.g., -0.29 to -0.14 in cluster-1 assays), suggesting substituent position and type modulate bioactivity .

Biological Activity

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (HDMPA), with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. The presence of the hydroxyl group contributes to its potential antioxidant and anticancer activities. Its unique structure allows it to engage in various chemical reactions, enhancing its reactivity in biological systems.

The biological activity of HDMPA is primarily attributed to its interactions with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the aromatic ring may engage in π-π stacking interactions with proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of HDMPA. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. In a DPPH radical scavenging assay, HDMPA demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid .

Anticancer Activity

HDMPA and its derivatives have been evaluated for their anticancer potential. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines revealed that certain derivatives could reduce cell viability significantly. For instance, compounds derived from HDMPA exhibited cytotoxic effects with IC50 values ranging from 11 µM to 0.69 µM against HeLa cells, outperforming some conventional chemotherapeutics like doxorubicin .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various HDMPA derivatives using multiple assays (DPPH, ferric ion reduction). The results indicated that specific modifications to the HDMPA structure enhanced its radical scavenging ability, making it a candidate for further development as an antioxidant agent .

- Anticancer Screening : A series of experiments compared the anticancer efficacy of HDMPA derivatives against standard treatments in NSCLC models. Compounds demonstrated promising results in reducing tumor cell proliferation and migration, suggesting that structural modifications could yield more effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of HDMPA, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dihydrosinapic acid | C11H14O5 | Additional hydroxyl groups; potential antioxidant properties |

| 4-Hydroxybenzoic acid | C7H6O3 | Widely used as a preservative; simpler structure |

| Salicylic acid | C7H6O3 | Known for anti-inflammatory properties; structurally similar |

These comparisons highlight the unique characteristics of HDMPA that may confer distinct biological activities and applications.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid to achieve high purity and yield?

- Methodological Answer : A reflux setup under inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation of the phenolic hydroxyl group. Acid-catalyzed condensation of substituted phenols with propanoic acid derivatives can improve yield. Post-synthesis purification via recrystallization using ethanol/water mixtures (1:1 v/v) or column chromatography with silica gel (eluent: ethyl acetate/hexane) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥98%) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and carboxylic acid functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₄O₃: calculated 194.0943, observed 194.0940). High-performance liquid chromatography (HPLC) with UV detection at 280 nm ensures purity. For structural confirmation, compare with reference spectra from databases like PubChem or validated synthetic intermediates .

Q. What are the key considerations for assessing the compound’s stability in biological assays?

- Methodological Answer : Evaluate stability under physiological pH (7.4) and temperature (37°C) over 24–72 hours using UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 270 nm). Include control experiments with antioxidants (e.g., ascorbic acid) to mitigate oxidative decomposition of the phenolic moiety. Store stock solutions in dimethyl sulfoxide (DMSO) at −20°C under nitrogen to prevent auto-oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation of the hydroxyl group) affect the compound’s biological activity?

- Methodological Answer : Synthesize derivatives (e.g., methyl ethers or tert-butyl-protected analogs) and compare their antioxidant capacity using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. Tert-butyl groups (as in 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid) enhance steric hindrance, reducing oxidation susceptibility and altering lipid solubility, which can be quantified via octanol-water partition coefficients (logP) .

Q. How can researchers resolve contradictions in reported antimicrobial activity across studies?

- Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines) against multidrug-resistant bacterial and fungal strains. Test minimum inhibitory concentrations (MICs) in triplicate with positive controls (e.g., ampicillin for bacteria, fluconazole for fungi). Address variability by controlling assay conditions (pH, inoculum size) and confirming compound stability during incubation .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes. Combine with functional assays (e.g., apoptosis via Annexin V/PI staining, cell cycle arrest using flow cytometry). Validate target pathways (e.g., MAPK/ERK) using Western blotting. Compare results with structurally related derivatives to isolate critical functional groups .

Q. How does the compound interact with serum proteins, and how might this affect pharmacokinetic studies?

- Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Kₐ) and stoichiometry. Circular dichroism (CD) spectroscopy can detect conformational changes in BSA upon binding. For in vivo relevance, conduct plasma protein binding assays using equilibrium dialysis and LC-MS/MS quantification .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in antioxidant activity data between in vitro and cellular assays?

- Methodological Answer : In vitro assays (e.g., DPPH) may overestimate activity due to non-specific interactions absent in cellular environments. Use cell-based assays (e.g., ROS detection with DCFH-DA) and compare with in vitro results. Adjust for cellular uptake efficiency using LC-MS to measure intracellular compound concentrations .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use robust statistical software (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%). Replicate experiments independently (n ≥ 3) and report confidence intervals. For low signal-to-noise ratios, normalize data to internal controls (e.g., untreated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.